molecular formula C28H44O4P2 B13669500 (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)

(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)

Cat. No.: B13669500
M. Wt: 506.6 g/mol
InChI Key: QVWIWBONCTXQGN-UHFFFAOYSA-N
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Description

®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand known for its high enantioselectivity and efficiency in asymmetric synthesis. This compound is widely used in various catalytic processes, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) typically involves the reaction of ®-2,2’-bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and enantioselectivity of the product. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .

Scientific Research Applications

®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) stands out due to its high enantioselectivity and efficiency in asymmetric synthesis. Its unique structure allows for the formation of highly stable metal complexes, which are crucial for various catalytic processes. Compared to similar compounds, it offers better performance in terms of yield and selectivity .

Properties

Molecular Formula

C28H44O4P2

Molecular Weight

506.6 g/mol

IUPAC Name

[2-[2-di(propan-2-yl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C28H44O4P2/c1-17(2)33(18(3)4)25-15-21(29-9)13-23(31-11)27(25)28-24(32-12)14-22(30-10)16-26(28)34(19(5)6)20(7)8/h13-20H,1-12H3

InChI Key

QVWIWBONCTXQGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC(=CC(=C1C2=C(C=C(C=C2P(C(C)C)C(C)C)OC)OC)OC)OC)C(C)C

Origin of Product

United States

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